molecular formula C14H20N2O2 B2949802 N-(5-Amino-2-methoxyphenyl)cyclohexanecarboxamide CAS No. 859179-67-2

N-(5-Amino-2-methoxyphenyl)cyclohexanecarboxamide

Cat. No.: B2949802
CAS No.: 859179-67-2
M. Wt: 248.326
InChI Key: RUANFLFAHDPNLN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Amino-2-methoxyphenyl)cyclohexanecarboxamide typically involves the reaction of 5-amino-2-methoxyaniline with cyclohexanecarboxylic acid chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

N-(5-Amino-2-methoxyphenyl)cyclohexanecarboxamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(5-Amino-2-methoxyphenyl)cyclohexanecarboxamide is widely used in scientific research, particularly in the following areas:

Mechanism of Action

The mechanism of action of N-(5-Amino-2-methoxyphenyl)cyclohexanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or altering enzyme conformation. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

N-(5-Amino-2-methoxyphenyl)cyclohexanecarboxamide can be compared with other similar compounds, such as:

  • N-(5-Amino-2-methoxyphenyl)benzamide
  • N-(5-Amino-2-methoxyphenyl)acetamide
  • N-(5-Amino-2-methoxyphenyl)propionamide

These compounds share similar structural features but differ in their chemical properties and applications. This compound is unique due to its cyclohexane ring, which imparts distinct steric and electronic properties, making it suitable for specific research applications .

Properties

IUPAC Name

N-(5-amino-2-methoxyphenyl)cyclohexanecarboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c1-18-13-8-7-11(15)9-12(13)16-14(17)10-5-3-2-4-6-10/h7-10H,2-6,15H2,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUANFLFAHDPNLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N)NC(=O)C2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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